molecular formula C24H24N2O4S2 B12468802 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B12468802
M. Wt: 468.6 g/mol
InChI Key: QFGJBEZKQVELFL-UHFFFAOYSA-N
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Description

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide core.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Final Coupling: The final step involves coupling the phenylsulfanyl group to the benzamide core, often through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide can be compared with other similar compounds, such as:

    4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: This compound lacks the phenylsulfanyl group, which may affect its reactivity and biological activity.

    4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine: This compound has an amine group instead of the benzamide moiety, leading to different chemical and biological properties.

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C24H24N2O4S2/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)24(27)25-21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27)

InChI Key

QFGJBEZKQVELFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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